

Comparative Docking Analysis of 3-Amino-4-phenylpyridine Derivatives and Analogs

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Compound of Interest

Compound Name: 3-Amino-4-phenylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on **3-Amino-4-phenylpyridine** derivatives and related heterocyclic compounds. The data herein is compiled from various scientific publications to offer insights into their potential as therapeutic agents against different biological targets. This document summarizes quantitative docking scores, details the computational methodologies employed, and visualizes the typical workflow of such *in silico* studies.

Comparative Docking Performance

The following table summarizes the molecular docking results for various pyridine derivatives against several protein targets implicated in diseases like cancer and neurological disorders. The binding affinity, typically represented by docking scores in kcal/mol, indicates the strength of the interaction between the ligand (the derivative) and the protein's active site. Lower negative values generally suggest a more favorable binding.

Compound/Derivative Class	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interactions/Notes
3-Amino-4-(Boc-amino) pyridine	Amyotrophic Lateral Sclerosis Target	-5.25	The study suggests this molecule could be an effective drug candidate.[1]
2-Aminopyridine	KcsA K ⁺ channel (1J95)	3 - 7	Interaction is driven by the formation of several hydrogen bonds.[2]
3-Aminopyridine	KcsA K ⁺ channel (1J95)	3 - 7	Binds to the carboxylic oxygens of Thr107 and Ala111.[2]
4-Aminopyridine	KcsA K ⁺ channel (1J95)	3 - 7	The aminopyridine is oriented perpendicular to the axis of the pore. [2]
3,4-Diaminopyridine	KcsA K ⁺ channel (1J95)	3 - 7	Shows similar binding energy to other aminopyridines in the study.[2]
Triphenylamine-linked Pyridine Analogue (6a)	PDB ID: 2A4L	-9.3507	Exhibited the highest energy score in its series.[3]
Triphenylamine-linked Pyridine Analogue (6c)	PDB ID: 2ITO	-8.1868	Demonstrated the highest binding affinity in its series against this target.[3]
3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivative (C3)	Hepg-2 (4mmh)	Not specified, but highest in its class	Docking scores were comparable to standard compounds. [4]

Experimental Protocols: Molecular Docking

The methodologies outlined below are representative of the computational docking studies cited in this guide. These protocols are crucial for the reproducibility and validation of *in silico* findings.

General Docking Workflow

A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking poses.

1. Protein Structure Preparation:

- The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., OPLS AA).[4]
- The protein structure is then optimized to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structures of the **3-Amino-4-phenylpyridine** derivatives or other ligands are drawn using chemical drawing software.
- These 2D structures are then converted to 3D conformations.
- Energy minimization of the ligand structures is performed using appropriate force fields to obtain stable conformations.

3. Docking Simulation:

- A virtual screening tool or docking software (e.g., PyRx, AutoDock) is used to perform the docking calculations.[2][4]

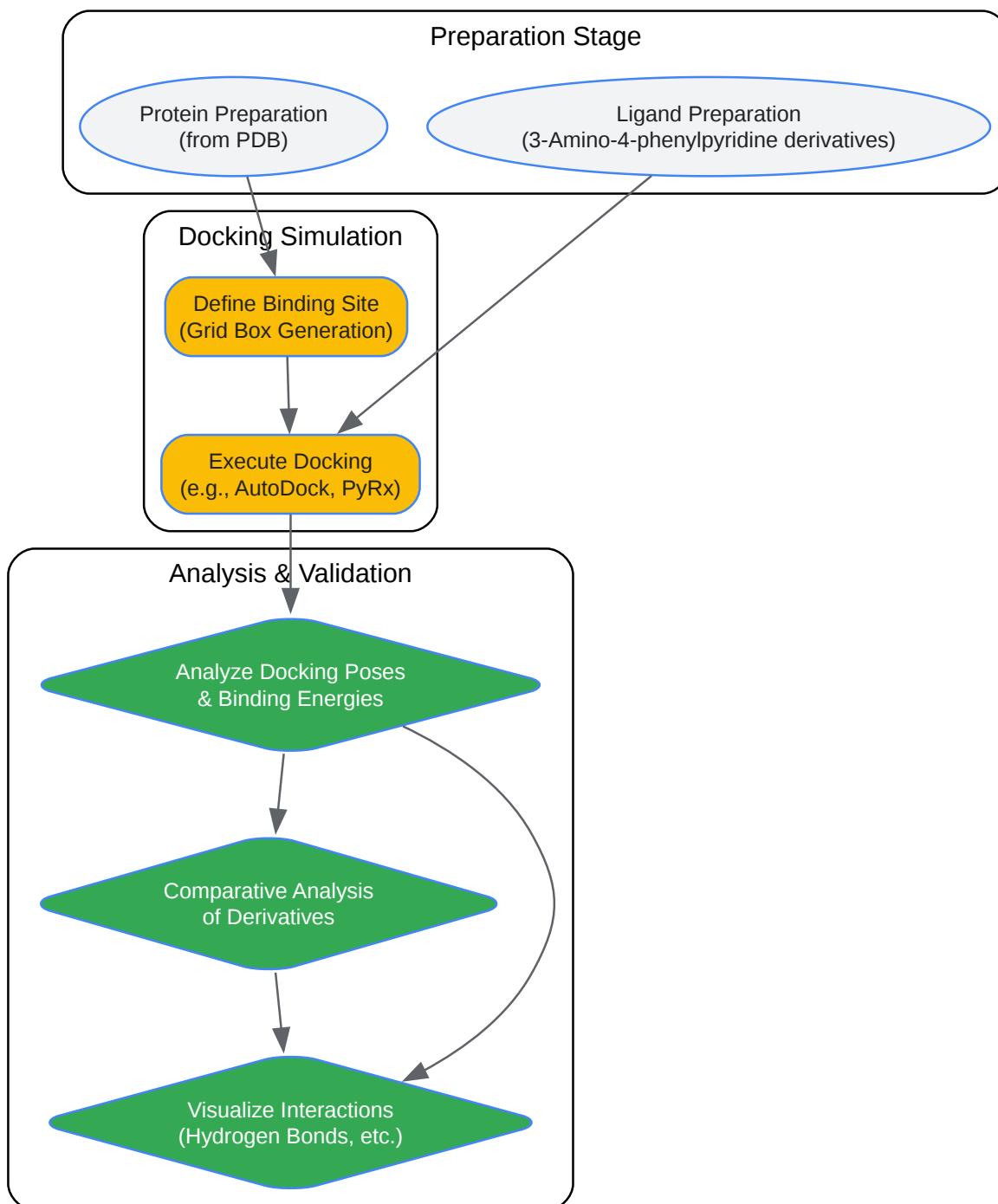
- A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
- The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site.[\[2\]](#)
- The software calculates the binding energy for each pose, and the results are ranked.

4. Analysis of Results:

- The docking results are analyzed to identify the best binding poses based on the docking scores and the clustering of conformations.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study.



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Caption: General workflow for comparative molecular docking studies.

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